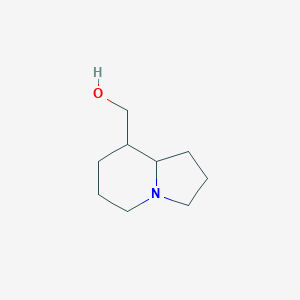

(Octahydro-indolizin-8-YL)-methanol

Vue d'ensemble

Description

(Octahydro-indolizin-8-YL)-methanol is a chemical compound with the molecular formula C9H17NO It is a derivative of indolizine, a bicyclic nitrogen-containing heterocycle

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (Octahydro-indolizin-8-YL)-methanol typically involves the reduction of indolizine derivatives. One common method is the hydrogenation of indolizine in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The resulting octahydro-indolizine is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and hydroxymethylation reactions. The use of high-pressure hydrogenation reactors and automated systems for reagent addition and product separation enhances the yield and purity of the final product.

Activité Biologique

(Octahydro-indolizin-8-YL)-methanol is a chemical compound derived from indolizine, a bicyclic nitrogen-containing heterocycle. Its molecular formula is CHNO, and it has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reduction of indolizine derivatives. A common method includes hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The resulting octahydro-indolizine is then subjected to hydroxymethylation using formaldehyde and a base like sodium hydroxide to yield the final product.

Anticancer Properties

Recent studies highlight the anticancer potential of this compound. Research indicates that derivatives of indolizine exhibit significant inhibitory effects on various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results against human farnesyltransferase, an enzyme implicated in cancer progression.

A notable study demonstrated that methanolic extracts containing indolizine derivatives reduced cell viability in colorectal cancer (HCT116) and melanoma (B16F10) cell lines by up to 50% at concentrations ranging from 500 to 600 μg/ml .

| Compound | Cell Line | IC50 Value (μg/ml) |

|---|---|---|

| This compound | HCT116 | 500-600 |

| Related Indolizine Derivative | B16F10 | 500-600 |

Antimicrobial Activity

Indolizine derivatives, including this compound, have also been evaluated for their antimicrobial properties. Certain spirooxindole compounds derived from indolizines have demonstrated significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like ciprofloxacin .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

- Inhibition of Enzymatic Activity : Compounds related to this compound have been reported to inhibit enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : These compounds may trigger apoptotic pathways in cancer cells, leading to cell death.

- Antioxidant Properties : Some studies suggest that indolizine derivatives possess antioxidant capabilities, which could contribute to their protective effects against oxidative stress in cells.

Case Studies

A review of case studies involving methanol and its derivatives highlights the potential risks associated with methanol toxicity; however, it also underscores the importance of understanding the biological implications of methanol-related compounds. For instance, methanol poisoning has been linked to severe ocular toxicity and neurological damage, emphasizing the need for careful handling and study of methanol derivatives in therapeutic contexts .

Future Directions

Research on this compound is still emerging. Future studies should focus on:

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Elucidating the precise molecular mechanisms through which these compounds exert their biological effects.

- Formulation Development : Exploring formulation strategies that enhance bioavailability and therapeutic outcomes.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of (Octahydro-indolizin-8-YL)-methanol as a scaffold for developing anticancer agents. Its structural features allow for modifications that enhance biological activity against various cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting the proliferation of cancer cells such as MCF-7 (breast cancer) and LNCaP (prostate cancer) .

Table 1: Anticancer Activity of this compound Derivatives

| Compound Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Derivative A | MCF-7 | 15 | |

| Derivative B | LNCaP | 10 | |

| Derivative C | SJSA-1 | 12 |

1.2 Neuroprotective Effects

There is growing evidence that this compound and its derivatives may exhibit neuroprotective properties. Research indicates that these compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's .

Organic Synthesis Applications

2.1 Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block for constructing more complex molecular architectures. Its unique ring structure allows chemists to explore various synthetic pathways, leading to the development of new materials and pharmaceuticals.

2.2 Catalysis

The compound has been explored as a catalyst in several reactions, including asymmetric synthesis and polymerization processes. Its ability to facilitate reactions under mild conditions makes it an attractive option for green chemistry initiatives .

Materials Science Applications

3.1 Polymer Development

In materials science, this compound has been utilized in the development of novel polymers with enhanced mechanical properties and thermal stability. These materials are being investigated for applications in coatings, adhesives, and composites.

Table 2: Properties of Polymers Derived from this compound

Case Studies

4.1 Case Study: Anticancer Drug Development

A recent case study focused on the synthesis of a series of this compound derivatives aimed at improving their anticancer efficacy. Researchers modified the compound's structure and tested its activity against multiple cancer cell lines, resulting in several candidates that exhibited significant cytotoxicity.

4.2 Case Study: Green Chemistry Initiative

Another case study highlighted the use of this compound in a green chemistry initiative aimed at reducing waste in organic synthesis. By employing this compound as a catalyst, researchers achieved higher yields with fewer by-products compared to traditional methods.

Propriétés

IUPAC Name |

1,2,3,5,6,7,8,8a-octahydroindolizin-8-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c11-7-8-3-1-5-10-6-2-4-9(8)10/h8-9,11H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATGBSBEMJWBMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2CCCN2C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60553441 | |

| Record name | (Octahydroindolizin-8-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111975-29-2 | |

| Record name | (Octahydroindolizin-8-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.